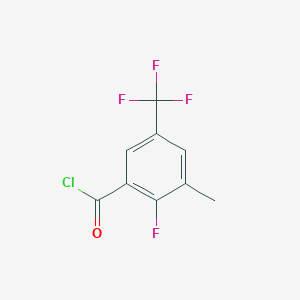

2-氟-3-甲基-5-(三氟甲基)苯甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

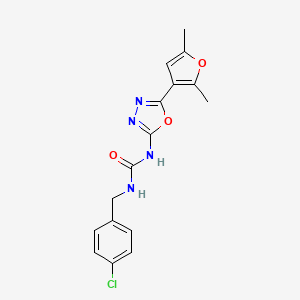

The compound "2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride" is a fluorinated aromatic compound that is likely to be of interest due to its potential applications in the synthesis of polymers, pharmaceuticals, and other organic materials. The presence of fluorine atoms and the benzoyl chloride group suggests that it could be a reactive intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves multiple steps, including bromination, carboxylation, and chlorination, as seen in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride . The process can be influenced by various factors such as the amount of sulfuric acid and the reaction temperature during bromination, as well as the amount of dimethyl sulfoxide and the reaction temperature during chlorination. These steps are crucial for achieving high yields and purity of the desired fluorinated compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex and is often determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole, was determined to have monoclinic space group characteristics with specific cell dimensions and intermolecular hydrogen bonds . These structural details are essential for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions due to their unique reactivity. For example, 2-(chloroseleno)benzoyl chloride is known to react with C-H acids, leading to ring closure and the production of selenophen derivatives . Similarly, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been used for the quantitative fluorination of aromatic substrates . These reactions highlight the versatility of fluorinated benzoyl chlorides in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated polyimides, such as those derived from fluorine-containing aromatic diamines, are notable for their excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties make them suitable for high-performance applications. The presence of fluorine atoms typically imparts a high degree of chemical resistance and stability to the compounds, which is beneficial for various industrial applications.

科学研究应用

氟烷基化简介

氟烷基化反应,包括利用2-氟-3-甲基-5-(三氟甲基)苯甲酰氯等试剂的反应,在含氟化合物的合成中起着关键作用。由于氟原子赋予的独特物理化学性质,如增加的亲脂性、稳定性和生物利用度,这些化合物在制药、农药和材料科学领域引起了重要关注。宋等人(2018年)的综述强调了氟烷基化在水介质中的进展,突出了将含氟基团引入目标分子的环保方法学的演变,从而为绿色化学倡议做出贡献(Song et al., 2018)。

有机化学中的合成和应用

在有机合成中,氟烷基化中间体的应用,如2-氟-3-甲基-5-(三氟甲基)苯甲酰氯,对于开发具有增强药理特性的化合物至关重要。邱等人(2009年)提供了一个实用例子,他们开发了一种用于合成2-氟-4-溴联苯的中试规模方法,这是制造非甾体类抗炎药氟比洛芬的关键中间体。这种合成展示了氟烷基化中间体在促进生产医学相关化合物中的作用(Qiu et al., 2009)。

氟化合物在癌症研究中的应用

氟化合物的化学,包括从2-氟-3-甲基-5-(三氟甲基)苯甲酰氯衍生的化合物,对癌症研究至关重要。Gmeiner(2020年)回顾了氟化学对氟化嘧啶类化合物用于癌症治疗的贡献。氟化合物,如5-氟尿嘧啶,已被用于每年治疗数百万癌症患者,突显了氟烷基化反应在创造有效的抗癌药物中的重要性(Gmeiner, 2020)。

安全和危害

作用机制

Target of Action

It is known that benzoyl chloride compounds often target proteins and enzymes in the body, reacting with the amino groups present in these biomolecules .

Mode of Action

The mode of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride involves a series of chemical reactions. As a benzoyl chloride compound, it is likely to undergo nucleophilic substitution reactions . In these reactions, the chloride ion is replaced by another nucleophile, often leading to the formation of an ester or amide linkage. This can result in significant changes to the target molecule, potentially altering its function .

Biochemical Pathways

It is known that the compound is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and functions .

Pharmacokinetics

Its metabolism and excretion would depend on the specific reactions it undergoes within the body .

Result of Action

The molecular and cellular effects of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride’s action would depend on the specific targets it interacts with and the nature of these interactions. For instance, if it reacts with a protein or enzyme, it could potentially alter the function of these biomolecules, leading to downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride can be influenced by various environmental factors. For example, it is known to react vigorously with water, forming hydrogen chloride, a toxic and corrosive gas . Therefore, its stability and reactivity can be significantly affected by the presence of water and other environmental conditions .

属性

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O/c1-4-2-5(9(12,13)14)3-6(7(4)11)8(10)15/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFGPEAMLPPELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)